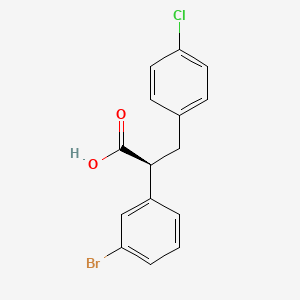
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine is a chemical compound characterized by the presence of a chloromethyl group and a pyridin-3-yl group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine typically involves the following steps:
Pyrimidine Formation: The pyrimidine ring can be constructed through a series of reactions involving precursors such as amidines and β-dicarbonyl compounds.
Substitution Reactions: The pyridin-3-yl group is introduced through nucleophilic substitution reactions, where appropriate pyridine derivatives are reacted with chloromethylated intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the chloromethyl group to a carboxyl group or other oxidized functionalities.
Reduction: Reduction reactions can reduce the pyrimidine ring or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Amides, ethers, or other substituted pyrimidines.
Applications De Recherche Scientifique
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe or inhibitor in biochemical studies.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)pyridine: Similar structure but lacks the pyrimidine ring.
4-(Pyridin-3-yl)pyrimidine: Similar structure but lacks the chloromethyl group.
2-(Chloromethyl)pyrimidine: Similar structure but lacks the pyridin-3-yl group.
Uniqueness: 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine is unique due to the combination of both the chloromethyl and pyridin-3-yl groups on the pyrimidine ring, which provides distinct chemical properties and reactivity compared to its similar counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, and medicine.
Propriétés
IUPAC Name |
2-(chloromethyl)-4-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-6-10-13-5-3-9(14-10)8-2-1-4-12-7-8/h1-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKLIVSZJRMXCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744596 |
Source


|
| Record name | 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-71-2 |
Source


|
| Record name | 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1511499.png)
![Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B1511500.png)
![2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1511501.png)



![3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine1-oxide](/img/structure/B1511512.png)



![2-[3-(Benzyloxy)phenyl]-6-methoxypyridine](/img/structure/B1511517.png)
